molecular formula C17H17N3O B4238570 N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}formamide

N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}formamide

Cat. No.: B4238570
M. Wt: 279.34 g/mol
InChI Key: YILAIRAWALRISS-UHFFFAOYSA-N
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Description

N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}formamide is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}formamide typically involves the cyclization of o-phenylenediamine with a suitable aldehyde or ketone, followed by the introduction of the formamide group. One common method involves the reaction of o-phenylenediamine with benzaldehyde in the presence of an acid catalyst to form the benzimidazole core. The phenylethyl group can be introduced via a Friedel-Crafts alkylation reaction. Finally, the formamide group is added through a formylation reaction using formic acid or a formamide derivative .

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs high-throughput methods such as microwave-assisted synthesis, which significantly reduces reaction times and increases yields. The use of environmentally benign solvents and catalysts is also a focus in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}formamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions include N-oxides, amines, and various substituted benzimidazole derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}formamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}formamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole core can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The phenylethyl group may enhance binding affinity through hydrophobic interactions, while the formamide group can participate in hydrogen bonding, stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}formamide is unique due to the presence of the phenylethyl group and the formamide moiety, which confer distinct chemical properties and biological activities. These structural features can enhance the compound’s binding affinity and specificity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[[1-(1-phenylethyl)benzimidazol-2-yl]methyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-13(14-7-3-2-4-8-14)20-16-10-6-5-9-15(16)19-17(20)11-18-12-21/h2-10,12-13H,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YILAIRAWALRISS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2CNC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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